molecular formula C30H40N6O8S B12593382 Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine CAS No. 651327-23-0

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine

Cat. No.: B12593382
CAS No.: 651327-23-0
M. Wt: 644.7 g/mol
InChI Key: RGSNALGROFFNFL-HZLPDVBGSA-N
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Description

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine is a peptide compound composed of six amino acids: glycine, valine, phenylalanine, tyrosine, cysteine, and another glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide can modify cysteine residues.

Major Products Formed

    Disulfide Bonds: Formed during oxidation of cysteine residues.

    Modified Peptides: Result from substitution reactions, altering the peptide’s properties.

Scientific Research Applications

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the design of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine: A dipeptide with similar structural features but fewer amino acids.

    L-Cysteinylglycine: Contains cysteine and glycine, sharing the cysteine residue with Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

651327-23-0

Molecular Formula

C30H40N6O8S

Molecular Weight

644.7 g/mol

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C30H40N6O8S/c1-17(2)26(36-24(38)14-31)30(44)34-22(12-18-6-4-3-5-7-18)28(42)33-21(13-19-8-10-20(37)11-9-19)29(43)35-23(16-45)27(41)32-15-25(39)40/h3-11,17,21-23,26,37,45H,12-16,31H2,1-2H3,(H,32,41)(H,33,42)(H,34,44)(H,35,43)(H,36,38)(H,39,40)/t21-,22-,23-,26-/m0/s1

InChI Key

RGSNALGROFFNFL-HZLPDVBGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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